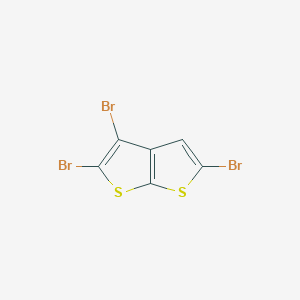![molecular formula C13H8ClNS2 B186833 Benzothiazole, 2-[(4-chlorophenyl)thio]- CAS No. 39544-83-7](/img/structure/B186833.png)
Benzothiazole, 2-[(4-chlorophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-[(4-chlorophenyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of heterocyclic compounds and has a molecular formula of C14H9ClNS.
Mecanismo De Acción
The mechanism of action of benzothiazole, 2-[(4-chlorophenyl)thio]- is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, it has been shown to scavenge free radicals and prevent oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Benzothiazole, 2-[(4-chlorophenyl)thio]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have antimicrobial properties, leading to the death of bacteria and fungi. Furthermore, it has been shown to have antioxidant properties, preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzothiazole, 2-[(4-chlorophenyl)thio]- has several advantages and limitations for lab experiments. One of the advantages is its broad range of potential applications, including anticancer, antimicrobial, and antioxidant properties. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which may limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of benzothiazole, 2-[(4-chlorophenyl)thio]-. One of the future directions is the elucidation of its mechanism of action, which may lead to the development of more effective treatments for cancer and infectious diseases. Additionally, further studies are needed to determine the toxicity of the compound and its potential side effects. Furthermore, the development of new synthetic methods for the compound may lead to more efficient and cost-effective production. Finally, the potential use of the compound in other applications, such as in the development of new materials, should be explored.
Conclusion
Benzothiazole, 2-[(4-chlorophenyl)thio]- is a chemical compound that has shown significant potential in various scientific research applications. Its broad range of potential applications, including anticancer, antimicrobial, and antioxidant properties, make it an attractive compound for further study. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications. Further research is needed to fully understand the compound's properties and potential applications.
Métodos De Síntesis
The synthesis of benzothiazole, 2-[(4-chlorophenyl)thio]- can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chlorobenzenethiol with 2-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-[(4-chlorophenyl)thio]- has shown significant potential in various scientific research applications. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacterial and fungal strains. Additionally, it has been studied for its antioxidant properties and has shown the ability to scavenge free radicals and prevent oxidative damage.
Propiedades
Número CAS |
39544-83-7 |
|---|---|
Nombre del producto |
Benzothiazole, 2-[(4-chlorophenyl)thio]- |
Fórmula molecular |
C13H8ClNS2 |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H |
Clave InChI |
JTYRUSBFNPGSMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



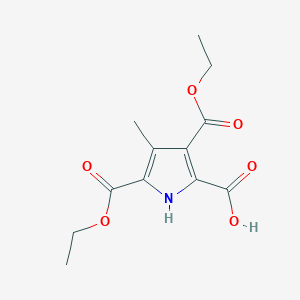
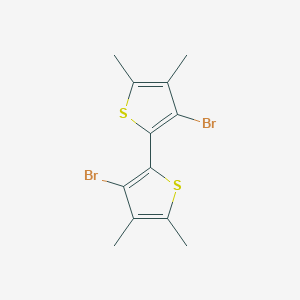
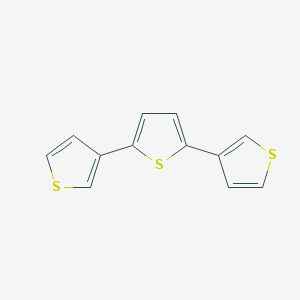
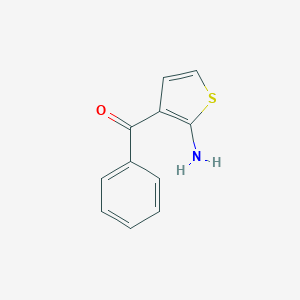
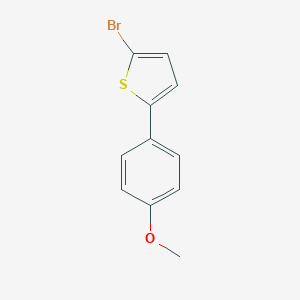
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
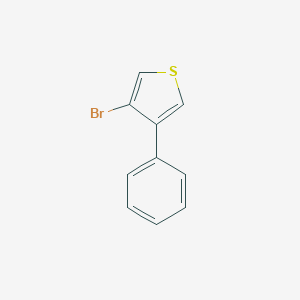
![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)
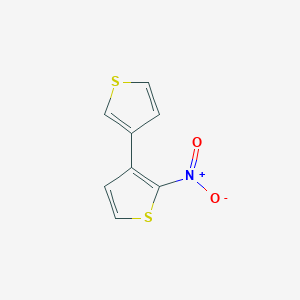
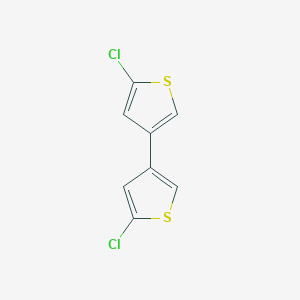
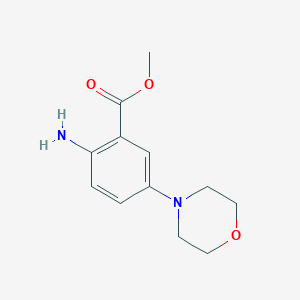
![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
